11-反式-LTD4

描述

Identification and Biological Activity of 11-trans-LTD4

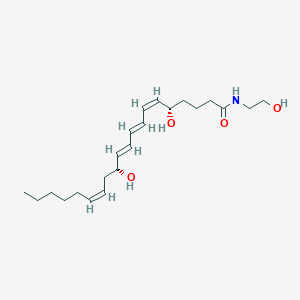

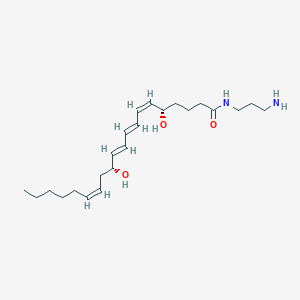

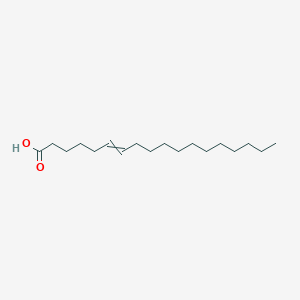

The research presented in the first paper reveals the discovery of a novel compound, identified as 7-cis-11-trans-lipoxin A4 (7-cis-11-trans-LXA4), which was generated by human neutrophils in the presence of (15S)-hydroxy-5,8,11-cis-13-trans-eicosatetraenoic acid (15-HETE) and the ionophore A23187. This compound was isolated using an advanced detection system, and its structure was elucidated through physical methods. The study also involved the total synthesis of geometric isomers of lipoxin A4 and B4 for comparison with the neutrophil-derived product. The synthesized isomers, including LXA4, 11-trans-LXA4, 7-cis-LXA4, and 7-cis-11-trans-LXA4, were tested for their biological activity on guinea pig lung strips. It was found that these compounds, particularly LXA4 and 7-cis-LXA4, were potent in inducing contractions, suggesting that they activate the same site as cysteinyl-containing leukotrienes. The 11-trans geometry isomers were less potent, but still active, indicating a specific and significant role in biological systems .

Synthesis Analysis

The synthesis of 7-cis-11-trans-LXA4 was achieved through a biosynthetic approach, utilizing human neutrophils, 15-HETE, and ionophore A23187. The study does not provide a detailed step-by-step synthesis protocol for the compound but indicates that the identification and synthesis of various isomers were essential for understanding the structure and function of the novel compound. The synthesis of related oligomers, as described in the second paper, involves a different class of compounds and does not directly pertain to the synthesis of 11-trans-LTD4 .

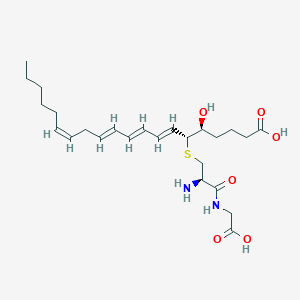

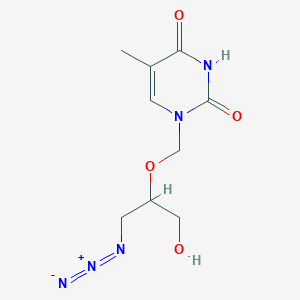

Molecular Structure Analysis

The molecular structure of 7-cis-11-trans-LXA4 was determined using physical methods, which likely included spectroscopic techniques such as NMR. The structure was deduced to be (5S,6R,15S)-trihydroxy-9,11,13-trans-7-cis-eicosatetraenoic acid. This structure is significant as it differs from the typical lipoxins by the presence of a cis bond at the 7th position and a trans bond at the 11th position, which may account for its distinct biological activity .

Chemical Reactions Analysis

The paper primarily focuses on the biological activity of the synthesized isomers rather than detailing specific chemical reactions. However, the synthesis of these isomers would have involved a series of chemical reactions, including cyclization and rearrangement, as suggested by the synthesis methods described for related compounds in the second paper. These reactions are crucial for the formation of the specific geometric configurations of the lipoxin isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-cis-11-trans-LXA4 are not explicitly detailed in the paper. However, the biological activity assays provide some insight into its chemical properties, such as its ability to induce contractions in guinea pig lung strips, which implies a certain degree of lipophilicity and structural specificity required to interact with leukotriene receptors. The potency differences between the isomers also suggest that slight changes in the molecular structure can significantly impact the physical and chemical properties and, consequently, the biological activity .

科学研究应用

放射免疫测定应用

Levine 等人 (1981) 开发了一种方法来产生对白三烯 C4、D4、E4 (LTC4、LTD4、LTE4) 及其 11-反式立体异构体具有亲和力的抗体。该抗体识别二十烷酸羧基、三烯脂质结构域和谷胱甘肽或半胱氨酰甘氨酸功能内的变化。这一进展在免疫反应和生物系统中白三烯的研究中具有重要意义 (Levine et al., 1981)。

药理学见解

Tsai 等人 (1982) 研究了白三烯 D4 (LTD4) 的 C5 和 C6 非对映异构体,包括 11-反式立体异构体,对豚鼠气管平滑肌的收缩活性。他们的发现突出了 LTD4 分子立体化学的重要性,这对理解受体相互作用和设计新的治疗剂具有重要意义 (Tsai et al., 1982)。

属性

IUPAC Name |

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEESKJGWJFYOOK-KJGJJCHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-trans-LTD4 | |

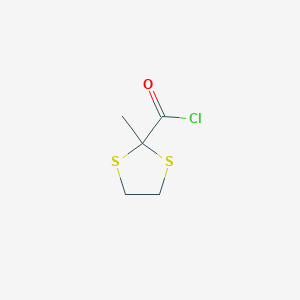

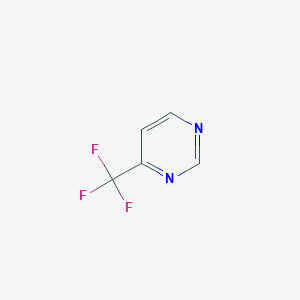

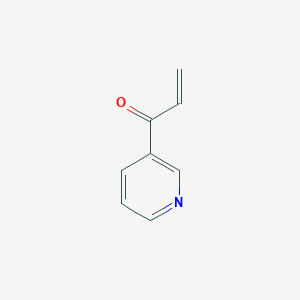

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

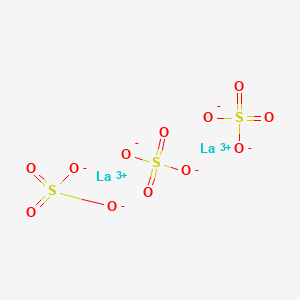

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)